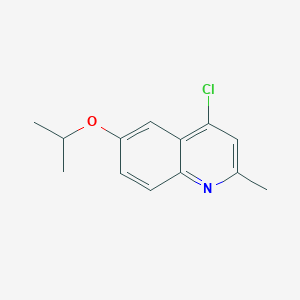

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-propan-2-yloxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8(2)16-10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUCFUOMBWNQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951905-14-9 | |

| Record name | 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Methyl 6 Propan 2 Yloxy Quinoline and Its Structural Analogues

Strategic Considerations in Quinoline (B57606) Ring Formation and Functionalization

The construction of the quinoline core and the introduction of specific substituents are governed by the choice of starting materials and reaction pathways. A primary strategy involves building the heterocyclic ring from suitably substituted benzene (B151609) derivatives, such as anilines. This approach, central to many classical methods, allows for the incorporation of substituents present on the initial aniline (B41778) ring directly into the final quinoline product. For instance, to synthesize 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, a logical starting point would be an aniline precursor already bearing the 2-methyl and 6-(propan-2-yloxy) groups or precursors that lead to their formation.

A contrasting strategy involves the late-stage functionalization of a pre-formed quinoline ring. This is particularly relevant for positions that are difficult to substitute using classical methods. Modern techniques, such as direct C–H bond functionalization, offer powerful tools for selectively introducing groups onto the quinoline scaffold, providing atom- and step-economic advantages over traditional multi-step sequences. synarchive.com

Classical and Contemporary Quinoline Synthetic Approaches

A variety of named reactions, developed over more than a century, form the classical repertoire for quinoline synthesis. jptcp.com These methods typically involve the reaction of anilines with three-carbon units that form the pyridine (B92270) part of the quinoline ring. tubitak.gov.tr

Friedländer Synthesis and its Adaptations for Substituted Quinolines

The Friedländer synthesis is a fundamental method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). organicreactions.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgresearchgate.net

Two primary mechanisms are proposed: one begins with an aldol reaction between the reactants, followed by cyclization and imine formation. The alternative pathway starts with the formation of a Schiff base between the 2-amino group and the carbonyl compound, which then undergoes an intramolecular aldol condensation and subsequent elimination. wikipedia.org

Skraup Synthesis and Modern Variants

The Skraup synthesis is one of the oldest methods for producing quinolines. In its archetypal form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline. researchgate.net

The traditional Skraup reaction is known for its harsh and often violent conditions. wikipedia.org Consequently, modern variants have been developed to improve safety and efficiency. These modifications include the use of milder oxidizing agents, such as arsenic acid, or conducting the reaction under different conditions. wikipedia.org For instance, the use of microwave irradiation and ionic liquids has been explored to create more environmentally benign procedures. researchgate.net A key limitation of the Skraup synthesis is that it typically produces quinolines that are unsubstituted in the pyridine ring, making it less suitable for directly preparing 2-methyl substituted compounds like the target molecule unless a substituted acrolein is used. researchgate.net

Pfitzinger, Gould–Jacob, Doebner–von Miller, and Conrad–Limpach Methodologies

Several other classical methods provide access to specifically substituted quinolines.

Doebner–von Miller Synthesis : This is considered a variation of the Skraup reaction. It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions. This method allows for the synthesis of quinolines with substituents on the newly formed pyridine ring. jptcp.com

Conrad–Limpach Synthesis : This reaction is particularly relevant for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgnih.gov It involves the condensation of an aniline with a β-ketoester. wikipedia.org A highly plausible route to the target molecule begins here. The reaction of 4-(propan-2-yloxy)aniline with ethyl acetoacetate (B1235776) would first form an enamine intermediate. Upon heating to high temperatures (around 250 °C), this intermediate undergoes thermal cyclization to yield 4-hydroxy-2-methyl-6-(propan-2-yloxy)quinoline . synarchive.comwikipedia.org This 4-hydroxyquinoline (B1666331) intermediate can then be converted to the final product, This compound , through chlorination using a reagent such as phosphorus oxychloride (POCl₃). google.com

Pfitzinger Synthesis : This method produces quinoline-4-carboxylic acids by reacting isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. jptcp.com

Gould–Jacob Reaction : This approach is effective for preparing 4-hydroxyquinoline derivatives from anilines and malonic acid derivatives, like diethyl ethoxymethylenemalonate. The reaction involves initial substitution, thermal cyclization, saponification, and finally decarboxylation. tubitak.gov.tr

| Synthesis Method | Key Reactants | Primary Product Type | Typical Conditions |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted Quinolines | Acid or base catalysis, heat |

| Skraup | Aniline + Glycerol + Oxidizing agent | Unsubstituted (in hetero-ring) Quinolines | Conc. H₂SO₄, heat |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Substituted Quinolines | Acid catalysis |

| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinolines | High temperature (~250 °C) thermal cyclization |

| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Base catalysis |

| Gould-Jacob | Aniline + Malonic acid derivative | 4-Hydroxyquinoline-3-carboxylates | Heat, then hydrolysis and decarboxylation |

C–H Bond Functionalization Strategies for Quinoline Synthesis

As an alternative to building the quinoline ring from scratch, direct C–H bond functionalization has emerged as a powerful strategy for the synthesis and diversification of quinoline derivatives. This approach involves the selective conversion of a C–H bond on a pre-existing quinoline scaffold into a new C–C, C–N, C–O, or other bond, thereby avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. synarchive.com

Transition Metal-Catalyzed C–H Activation/Functionalization

Transition metal catalysis is a dominant tool for achieving site-selective C–H functionalization of quinolines. synarchive.com Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed. The inherent coordination of the quinoline nitrogen atom to the metal center can direct the functionalization to specific positions, most commonly the C8 position. To achieve functionalization at other sites (like C2, C3, C4, or C5), different strategies are needed, such as the use of removable directing groups or leveraging the electronic properties of the quinoline ring. For instance, quinoline N-oxides are often used as substrates, where the N-oxide moiety acts as an effective directing group to facilitate C–H activation at the C8 position. Subsequent reduction of the N-oxide restores the quinoline. synarchive.com This methodology provides a streamlined path to complex quinoline molecules that would be challenging to access through classical ring-forming reactions.

Metal-Free Approaches and Green Chemistry Principles in Quinoline Synthesis

In recent years, the synthesis of quinoline derivatives has increasingly shifted towards metal-free approaches and the adoption of green chemistry principles to minimize environmental impact. These modern strategies focus on improving reaction efficiency, reducing hazardous waste, and utilizing more sustainable resources. mdpi.com

Metal-free synthesis has gained significant attention as it avoids the use of toxic and expensive transition metal catalysts. rsc.org A notable example is the iodine-catalyzed Povarov reaction, which allows for the direct synthesis of quinoline derivatives from aniline, aldehyde, and alkyne precursors without the need for a metal catalyst. mdpi.com Other approaches leverage organocatalysts or simply thermal conditions to facilitate the cyclization reactions.

Green chemistry principles are broadly applied to traditional quinoline syntheses to enhance their sustainability. Key advancements include:

Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and improve yields in classical methods like the Skraup reaction. By heating monosubstituted anilines with glycerol in sulfuric acid under microwave irradiation, a variety of quinoline analogs can be obtained efficiently. mdpi.com

Ionic Liquids: Brønsted-acidic ionic liquids have been employed as recyclable catalysts and solvents in reactions like the Friedländer synthesis. These non-volatile solvents can lead to high yields (up to 100%) and can be easily separated from the product and reused, aligning with green chemistry's emphasis on waste reduction. mdpi.com

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," is a cornerstone of green synthesis. The Friedländer reaction, for instance, can be conducted under solvent-free conditions using catalysts like nano-carbon aerogels, which significantly reduces the generation of volatile organic waste. tandfonline.com

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Methodologies have been developed for synthesizing quinoline derivatives, such as 4-ferrocenyl quinolines, using water as the solvent and a catalyst like p-toluene sulfonic acid [p-TSA]. tandfonline.com

Aerobic Oxidation: Utilizing molecular oxygen from the air as the oxidant is another green strategy. This has been applied to quinoline synthesis from simple primary amines and aryl ketones under an oxygen atmosphere, avoiding the need for stoichiometric chemical oxidants. mdpi.com

These metal-free and green approaches not only make the synthesis of quinolines more environmentally benign but often lead to improved efficiency and simpler purification procedures. tandfonline.comacs.org

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product. rsc.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple starting materials. researchgate.netrsc.org Several MCRs have been successfully adapted for the synthesis of a wide range of quinoline scaffolds.

Key MCRs for Quinoline Synthesis:

Povarov Reaction: This reaction is a classic example of an MCR used to form N-heterocycles. It typically involves a [4+2] cycloaddition between an in-situ generated imine (from an aniline and an aldehyde) and an activated alkene or alkyne. rsc.org Metal-free versions, often catalyzed by acids like (±)-camphor-10-sulfonic acid (CSA), have been developed, sometimes under microwave assistance, to produce various 4-substituted quinolines. rsc.orgresearchgate.net

Friedländer Reaction: The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a β-ketoester). researchgate.net This method is highly versatile for creating polysubstituted quinolines. MCR variations of this reaction allow for the one-pot synthesis of complex quinolines by combining the necessary components under catalytic conditions. wikipedia.org

Doebner-von Miller Reaction: This reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. The MCR variant allows for the in-situ formation of the unsaturated carbonyl from aldehydes or ketones, expanding the diversity of accessible quinoline structures. mdpi.com

The power of MCRs lies in their convergent nature, which allows for the construction of complex molecular architectures in a single step. rsc.org For example, a zinc-based metal-organic framework (MOF) has been used to catalyze a three-component coupling of aromatic amines, aldehydes, and alkynes under solvent-free conditions to produce 2,4-disubstituted quinolines in excellent yields. rsc.org The use of diverse catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, in these MCRs further enhances their utility and applicability for creating diverse quinoline libraries for various applications. researchgate.net

Specific Synthetic Routes to this compound

The synthesis of the specifically substituted target compound, this compound, is not commonly detailed as a single procedure. However, a logical and efficient synthetic route can be constructed based on well-established named reactions and standard functional group transformations. The most practical approach involves building the quinoline core with the required substituents already in place on the precursors, followed by a final halogenation step.

Precursor Synthesis and Halogenation Strategies

The primary precursor for the target molecule is the corresponding 4-hydroxyquinoline derivative, 2-methyl-6-(propan-2-yloxy)quinolin-4-ol . This intermediate is typically synthesized via the Conrad-Limpach reaction. wikipedia.orgjptcp.com This method involves the condensation of an appropriately substituted aniline with a β-ketoester.

Precursor Synthesis (Conrad-Limpach Reaction): The reaction begins with the condensation of 4-isopropoxyaniline with ethyl acetoacetate . This reaction proceeds in two main stages:

Enamine Formation: The aniline and β-ketoester are reacted at a moderate temperature (around 140 °C) to form an enamine intermediate.

Thermal Cyclization: The enamine is then heated to a much higher temperature (typically around 250 °C) in a high-boiling point solvent, such as mineral oil or diphenyl ether, to induce thermal cyclization and subsequent elimination of ethanol, yielding the 4-hydroxyquinoline product. wikipedia.orgsynarchive.comnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-isopropoxyaniline | Ethyl Acetoacetate | 1. ~140°C (Enamine formation) 2. ~250°C in high-boiling solvent (Cyclization) | 2-methyl-6-(propan-2-yloxy)quinolin-4-ol |

Halogenation Strategy: Once the 4-hydroxyquinoline precursor is obtained, the final step is the conversion of the 4-hydroxyl group to a chloro group. This is a standard transformation frequently accomplished using phosphorus oxychloride (POCl₃), often with or without a catalyst or co-reagent like phosphorus pentachloride (PCl₅). researchgate.netresearchgate.net The reaction involves heating the 4-hydroxyquinoline with excess POCl₃, which serves as both the reagent and the solvent. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the product is isolated after careful quenching with ice water and neutralization. nih.govnih.gov

| Substrate | Reagent(s) | Conditions | Product |

| 2-methyl-6-(propan-2-yloxy)quinolin-4-ol | Phosphorus oxychloride (POCl₃) | Reflux, 1-4 hours | This compound |

Introduction of the Isopropoxy Moiety at the C-6 Position

The most efficient and common strategy for introducing the isopropoxy group at the C-6 position of the quinoline ring is to incorporate it into one of the primary starting materials before the cyclization reaction. In the proposed Conrad-Limpach synthesis, this is achieved by using 4-isopropoxyaniline as the aniline component. wikipedia.org

The synthesis of this starting material, 4-isopropoxyaniline, can be accomplished via a Williamson ether synthesis from 4-aminophenol (B1666318). The reaction involves the deprotonation of the phenolic hydroxyl group of 4-aminophenol with a suitable base, such as sodium hydride (NaH), followed by nucleophilic substitution with an isopropylating agent like 2-bromopropane (B125204) or isopropyl iodide. chemicalbook.com

While direct functionalization of a pre-formed quinoline ring at the C-6 position is possible, it is often more complex. Methods such as palladium-catalyzed carbonylative coupling reactions have been used on 6-iodoquinoline (B82116) derivatives, but direct C-6 alkoxylation is not a commonly reported high-yield procedure. nih.gov Therefore, incorporating the desired alkoxy group at the aniline stage remains the preferred and more straightforward synthetic route.

Methylation at the C-2 Position

Similar to the isopropoxy group, the methyl group at the C-2 position is most conveniently introduced during the formation of the heterocyclic ring. In the context of the Conrad-Limpach synthesis, the choice of the β-ketoester determines the substituent at the C-2 position. Using ethyl acetoacetate directly installs the methyl group at the desired C-2 position of the resulting 4-hydroxyquinoline ring. wikipedia.orgjptcp.com

Alternative strategies for direct C-2 functionalization of a pre-existing quinoline scaffold often require activation of the ring, typically by forming the quinoline N-oxide. The N-oxide directs functionalization to the C-2 position. For instance, metal-free methods have been developed for the C-2 alkylation of quinoline N-oxides using active methylene (B1212753) compounds. rsc.orgmdpi.com However, this multi-step approach (quinoline formation, N-oxidation, C-2 alkylation, and subsequent deoxygenation) is significantly less direct than incorporating the methyl group during the initial ring synthesis.

Optimization of Reaction Conditions and Yield Enhancement

Optimization of the Conrad-Limpach Cyclization: The thermal cyclization step is often the most challenging and yield-determining part of the Conrad-Limpach synthesis.

Solvent: The choice of a high-boiling, inert solvent is critical. The yield of 4-hydroxyquinolines generally improves with solvents having boiling points above 250 °C. nih.gov Mineral oil and diphenyl ether are classic choices. A study exploring various alkyl benzoates found that increasing the boiling point of the solvent improved the reaction yield significantly. nih.gov

Temperature: Precise temperature control is essential. The initial condensation to form the enamine is performed at a lower temperature (~140 °C), while the cyclization requires much higher temperatures (~250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the ring-closing step. wikipedia.org

| Parameter | Condition | Rationale / Effect on Yield |

| Solvent | High-boiling point (>250°C), inert (e.g., Mineral Oil, Diphenyl Ether) | Facilitates the high temperature required for thermal cyclization, leading to higher yields. nih.gov |

| Temperature | Staged heating: ~140°C then ~250°C | Lower temperature favors initial enamine formation; high temperature is required for the rate-determining cyclization step. wikipedia.org |

Optimization of the Chlorination Step: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline (B167314) using POCl₃ can also be optimized.

Reagent Stoichiometry: While POCl₃ is often used in excess as the solvent, recent studies on analogous systems have shown that chlorination can be achieved efficiently with near-equimolar amounts of POCl₃, especially on a large scale, which is environmentally and economically advantageous. nih.gov

Additives/Catalysts: The reaction can be run with POCl₃ alone or with the addition of PCl₅, which can sometimes improve the reaction rate. The addition of a base, such as pyridine or diisopropylethylamine, can also influence the reaction by mediating the initial phosphorylation of the hydroxyl group. researchgate.netresearchgate.net

Temperature and Time: The reaction is typically run at reflux temperature (around 110 °C for POCl₃). The reaction time can be monitored by TLC or HPLC to ensure complete conversion without the formation of degradation byproducts. Typical reaction times range from 1 to 12 hours. researchgate.netresearchgate.net

| Parameter | Condition | Rationale / Effect on Yield |

| Reagent | POCl₃ (excess or equimolar) | Excess POCl₃ acts as both reagent and solvent; equimolar amounts reduce waste. nih.gov |

| Additives | PCl₅, Pyridine, Diisopropylethylamine | Can accelerate the reaction or modify the mechanism, potentially improving yield and purity. researchgate.netresearchgate.net |

| Temperature | Reflux (~110°C) | Provides sufficient energy for the substitution reaction to proceed at a reasonable rate. nih.gov |

| Time | 1-12 hours | Reaction should be monitored to ensure completion and avoid side reactions. researchgate.net |

Synthesis of Key Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with specific properties. This section details the synthetic exploration of positional isomers and various derivatizations of the parent molecule.

Exploration of Positional Isomers and Stereochemical Variants

The biological activity and physical properties of a molecule are highly dependent on the spatial arrangement of its constituent atoms. Therefore, the synthesis of positional isomers of this compound is a key area of research. Stereochemical variants are not applicable to the parent compound as it does not possess a chiral center. However, derivatization could introduce chirality, which would necessitate the exploration of stereoisomers.

Positional isomers involve altering the substitution pattern on the quinoline ring. Based on established quinoline synthetic methodologies like the Combes, Doebner-von Miller, or Friedländer synthesis, various isomers can be prepared by selecting appropriately substituted anilines and β-dicarbonyl compounds or α-halo ketones.

For instance, the synthesis of 6-Chloro-2-methyl-4-(propan-2-yloxy)quinoline could be envisioned starting from 4-chloroaniline (B138754). A plausible route would involve the reaction of 4-chloroaniline with ethyl acetoacetate followed by cyclization to form 6-chloro-4-hydroxy-2-methylquinoline. Subsequent O-alkylation with 2-bromopropane would yield the desired positional isomer.

Another key isomer, 2-Chloro-4-methyl-6-(propan-2-yloxy)quinoline , would require a different synthetic strategy. A potential approach could involve the construction of the corresponding quinolin-2-one from 4-(propan-2-yloxy)aniline, followed by chlorination at the 2-position.

A summary of potential positional isomers and the required precursors for their synthesis is presented in the interactive table below.

| Target Positional Isomer | Key Aniline Precursor | Key Cyclization Partner |

| This compound | 4-(propan-2-yloxy)aniline | Ethyl acetoacetate |

| 6-Chloro-2-methyl-4-(propan-2-yloxy)quinoline | 4-Chloroaniline | Ethyl acetoacetate |

| 2-Chloro-4-methyl-6-(propan-2-yloxy)quinoline | 4-(propan-2-yloxy)aniline | Diketene or similar |

| 4-Chloro-2-methyl-8-(propan-2-yloxy)quinoline | 2-(propan-2-yloxy)aniline | Ethyl acetoacetate |

Detailed research into the synthesis of a related compound, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, has been reported, which was synthesized from 2-amino-5-chlorobenzophenone (B30270) and ethyl acetoacetate. This highlights the feasibility of constructing the quinoline core with various substituents through established cyclization reactions.

Derivatization at the Chlorine, Methyl, and Propan-2-yloxy Substituents

Further diversification of the this compound scaffold can be achieved by chemical modification of its peripheral substituents.

Derivatization at the Chlorine Substituent: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups. nih.gov For example, reaction with various amines can lead to the formation of 4-aminoquinoline (B48711) derivatives, a class of compounds with significant biological activity. researchgate.net The reactivity of the 4-chloro group is enhanced by the electron-withdrawing nature of the quinoline nitrogen.

Common nucleophiles for this transformation include:

Aliphatic and aromatic amines

Alcohols and phenols (to form ethers)

Thiols (to form thioethers)

Azides

Derivatization at the Methyl Substituent: The methyl group at the 2-position is activated for various reactions. Oxidation of 2-methylquinolines can yield quinoline-2-carboxylic acids or quinoline-2-carbaldehydes, depending on the oxidizing agent and reaction conditions. tandfonline.comtandfonline.com For instance, selenium dioxide is a known reagent for the oxidation of methylquinolines to the corresponding aldehydes. tandfonline.com The methyl group can also undergo condensation reactions with aldehydes in the presence of a catalyst to form styrylquinolines. rsc.org

Derivatization at the Propan-2-yloxy Substituent: The isopropoxy group at the 6-position is generally more stable. However, ether cleavage can be achieved under harsh acidic conditions, typically with strong acids like HBr or HI, to yield the corresponding 6-hydroxyquinoline (B46185). wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This hydroxy group can then be further functionalized, for example, through O-alkylation with different alkyl halides to introduce a variety of alkoxy groups.

The table below summarizes the potential derivatization reactions for each substituent.

| Substituent | Reaction Type | Reagents and Conditions | Product Type |

| 4-Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Aminoquinolines, 4-Alkoxyquinolines, 4-Thioquinolines |

| 2-Methyl | Oxidation | Selenium Dioxide, Nickel Peroxide | Quinoline-2-carbaldehydes, Quinoline-2-carboxylic acids |

| 2-Methyl | Condensation | Aromatic aldehydes, Acetic anhydride | 2-Styrylquinolines |

| 6-Propan-2-yloxy | Ether Cleavage | HBr, HI (strong acid) | 6-Hydroxyquinolines |

These synthetic methodologies provide a versatile toolkit for the generation of a diverse library of this compound analogues and derivatives for further scientific investigation.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 2 Methyl 6 Propan 2 Yloxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). uncw.edu

One-dimensional NMR analysis provides fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the quinoline (B57606) ring will typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. acs.org The chemical shifts are further influenced by the substituents; for example, the electron-donating isopropoxy group will cause an upfield shift for adjacent protons, while the electron-withdrawing chloro group will have a deshielding effect. The methyl group attached to the quinoline ring (C2-CH₃) would likely resonate around δ 2.5-2.7 ppm. The protons of the isopropoxy group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃)₂, a characteristic pattern for this substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule. Due to the molecule's lack of symmetry, 13 distinct signals are expected. The carbons of the quinoline ring typically resonate between δ 120-150 ppm. The C4 carbon, bonded to the electronegative chlorine atom, is expected to be significantly downfield. Conversely, the C6 carbon, attached to the oxygen of the isopropoxy group, will also be shifted downfield. The carbon of the C2-methyl group would appear upfield (around δ 20-25 ppm), while the carbons of the isopropoxy group would be observed around δ 70 ppm (methine) and δ 22 ppm (methyls). docbrown.info

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.8 | d | ~9.0 |

| H7 | ~7.3 | dd | ~9.0, 2.5 |

| H8 | ~7.2 | d | ~2.5 |

| H3 | ~7.1 | s | - |

| -OCH(CH₃)₂ | ~4.7 | sept | ~6.0 |

| C2-CH₃ | ~2.6 | s | - |

| -OCH(CH₃)₂ | ~1.4 | d | ~6.0 |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~140 |

| C4a | ~148 |

| C5 | ~128 |

| C6 | ~155 |

| C7 | ~120 |

| C8 | ~105 |

| C8a | ~145 |

| C2-CH₃ | ~25 |

| -OC H(CH₃)₂ | ~71 |

| -OCH(C H₃)₂ | ~22 |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons H7 and H8, and H7 and H5, confirming their positions on the benzene (B151609) portion of the quinoline ring. It would also clearly show the coupling between the methine and methyl protons within the isopropoxy group. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm stereochemistry and conformation. For this molecule, NOESY could show through-space interactions between the C2-methyl protons and the H3 proton, or between the isopropoxy protons and the H5/H7 protons, helping to confirm the planar structure and the orientation of the substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com

HRMS is essential for the unambiguous confirmation of a compound's molecular formula. By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), the elemental composition can be determined. lcms.cz For this compound, the molecular formula is C₁₃H₁₄ClNO. uni.lu HRMS would be expected to detect a molecular ion [M+H]⁺ with a measured m/z value that matches the theoretical value calculated for C₁₃H₁₅ClNO⁺ (236.0837), thereby confirming the molecular formula. The presence of a chlorine atom would also be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Interactive Table: HRMS Data

| Ion | Molecular Formula | Theoretical m/z |

| [M]⁺ | C₁₃H₁₄³⁵ClNO⁺ | 235.0764 |

| [M+2]⁺ | C₁₃H₁₄³⁷ClNO⁺ | 237.0734 |

| [M+H]⁺ | C₁₃H₁₅³⁵ClNO⁺ | 236.0837 |

| [M+H+2]⁺ | C₁₃H₁₅³⁷ClNO⁺ | 238.0807 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing valuable structural information. youtube.com The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the substituent groups. chemguide.co.uklibretexts.orgyoutube.com

Common fragmentation patterns would include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropoxy moiety, resulting in a fragment ion with m/z = 220.

Loss of propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the isopropoxy group, resulting in a fragment corresponding to 4-chloro-6-hydroxy-2-methylquinoline.

Loss of the isopropyl group: Cleavage of the C-O bond could lead to the loss of an isopropyl radical (•C₃H₇), generating a resonance-stabilized ion.

Loss of the chlorine atom (•Cl): Homolytic cleavage of the C-Cl bond.

Interactive Table: Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment Ion (m/z) |

| 236 | [M+H - •CH₃]⁺ | 221 |

| 236 | [M+H - C₃H₆]⁺ | 194 |

| 236 | [M+H - •C₃H₇]⁺ | 193 |

| 236 | [M+H - •Cl]⁺ | 201 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govdergipark.org.tr These two methods are often used together as they provide complementary information due to different selection rules.

For this compound, the spectra would be expected to show characteristic bands for the following functional groups:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H stretching: From the methyl and isopropoxy groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: The quinoline ring system would exhibit several characteristic bands in the 1620-1450 cm⁻¹ region. dergipark.org.tr

C-O stretching: The aryl-alkyl ether linkage would produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

C-Cl stretching: A band in the lower frequency region, typically between 800-600 cm⁻¹, would indicate the presence of the carbon-chlorine bond. dergipark.org.tr

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic ring protons provide information about the substitution pattern.

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | Aliphatic C-H | 2980 - 2850 |

| Stretching | Aromatic C=C / C=N | 1620 - 1450 |

| Asymmetric Stretching | C-O-C (Ether) | ~1250 |

| Symmetric Stretching | C-O-C (Ether) | ~1050 |

| Stretching | C-Cl | 800 - 600 |

| Out-of-plane Bending | Aromatic C-H | 900 - 675 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For quinoline and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions of the aromatic system. The substitution pattern on the quinoline ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The electronic structure of substituted quinolines has been a subject of interest, particularly concerning how different functional groups affect the π-electron system and the nitrogen lone pair. nih.govacs.org The introduction of a chloro group at the 4-position, a methyl group at the 2-position, and an isopropoxy group at the 6-position in this compound is expected to cause shifts in the absorption maxima compared to the parent quinoline molecule. Generally, auxochromes like the alkoxy group cause a bathochromic (red) shift due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

While a specific spectrum for this compound is not available, data for related compounds can provide insight into its expected electronic absorption properties. For instance, the UV spectrum of 4-chloroquinoline (B167314) shows distinct absorption bands characteristic of the quinoline core. nist.gov The addition of methyl and isopropoxy groups would likely further modulate these transitions. Theoretical studies on substituted quinolines have shown that different substituents lead to varied changes in the electron-photon spectra, which can be used to understand the relationship between the structure and the spectral properties. documentsdelivered.com

Table 1: Representative UV-Vis Absorption Data for Substituted Quinolines This table presents data for analogous compounds to infer the potential spectral characteristics of this compound.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Quinoline | Ethanol | 226, 276, 313 | 36300, 3630, 2880 | π → π |

| 4-Chloroquinoline | Data Not Available | ~230, 310, 320 | Data Not Available | π → π |

| 2-Methylquinoline | Ethanol | 226, 277, 315 | 39800, 3980, 3160 | π → π* |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related chloro-substituted quinoline derivatives can offer valuable insights into its likely solid-state structure and packing motifs. researchgate.netias.ac.in

Studies on various chloroquinoline derivatives reveal that the quinoline ring system is typically planar. nih.gov The solid-state packing is often stabilized by a combination of van der Waals forces and specific intermolecular interactions such as C–H···Cl, C–H···N, and π–π stacking. researchgate.netrsc.org In many chloro-substituted aromatic compounds, Cl···Cl interactions also play a significant role in the crystal packing. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Chloro-Substituted Quinoline Derivative This table presents data for an analogous compound to provide an example of typical crystallographic parameters.

| Parameter | 4-Chloro-2,5-dimethylquinoline nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9534 (9) |

| b (Å) | 13.0762 (14) |

| c (Å) | 10.4306 (11) |

| β (°) | 99.239 (8) |

| Volume (ų) | 936.09 (19) |

| Z | 4 |

| Key Intermolecular Interactions | π–π stacking |

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformational studies)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. nih.govvanderbilt.edu These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it will not exhibit a chiroptical response in a CD or ORD experiment.

However, chiroptical spectroscopy would become highly relevant in the study of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, by modification of the substituents or through the formation of a chiral complex, then CD and ORD spectroscopy could be used to determine the absolute configuration and study conformational preferences. nih.govnih.gov For instance, the synthesis of enantiomerically pure derivatives would allow for the investigation of their chiroptical properties, providing insights into the relationship between their three-dimensional structure and their interaction with polarized light.

Furthermore, in some cases, even for achiral molecules, induced circular dichroism can be observed when the molecule is placed in a chiral environment or forms a complex with a chiral host. tum.de Conformational studies of flexible parts of the molecule, such as the isopropoxy group, could also potentially be investigated using vibrational circular dichroism (VCD) if chiral derivatization were to be performed. vanderbilt.edu

Theoretical and Computational Chemistry of 4 Chloro 2 Methyl 6 Propan 2 Yloxy Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the electronic properties and predicting the chemical behavior of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy distributions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining a molecule's kinetic and thermodynamic stability, optimizing its geometry to a minimum energy state, and analyzing its electronic properties. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. dergipark.org.tr

For 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, a DFT-based geometry optimization would reveal a largely planar quinoline ring system, a common feature for such bicyclic aromatic structures. nih.govnih.gov The substituents—the chloro group at position 4, the methyl group at position 2, and the isopropoxy group at position 6—would have their geometries optimized in relation to the ring. The calculations would provide the precise bond lengths (e.g., C-Cl, C-N, C-O, C-C) and the angles between them, defining the molecule's most stable three-dimensional conformation. These optimized coordinates are the foundation for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. researchgate.net

In this compound, the distribution of these orbitals would be influenced by its substituents. The electron-donating isopropoxy and methyl groups would likely increase the energy of the HOMO, while the electron-withdrawing chloro group and the nitrogen atom in the quinoline ring would lower the energy of the LUMO. The precise energy values of the HOMO, LUMO, and the resulting gap would be determined through DFT calculations. These energy values are then used to calculate several global reactivity descriptors, as detailed in the table below.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. |

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions.

The EPS map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of most negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive potential, which are electron-deficient and prone to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, the EPS analysis would likely show a significant region of negative potential (red) around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. The oxygen atom of the isopropoxy group would also exhibit a negative potential. In contrast, the hydrogen atoms and regions near the electron-withdrawing chlorine atom would likely show a more positive potential (blue). This visualization provides a clear and intuitive guide to the molecule's reactive sites.

Predicted Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. dergipark.org.trresearchgate.net

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). dergipark.org.tr Theoretical calculations would predict the specific chemical shifts for each unique proton and carbon atom in this compound. For example, distinct signals would be predicted for the methyl protons, the methine and methyl protons of the isopropoxy group, and the aromatic protons on the quinoline core.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations help in assigning specific vibrational modes (e.g., C-H stretching, C=C bending, C-Cl stretching) to the experimentally observed bands. For complex molecules, theoretical spectra are often scaled to correct for systematic errors and achieve better agreement with experimental data. dergipark.org.tr

When experimental data is available, comparing it with the computationally predicted spectra serves as a powerful validation of the calculated molecular structure and electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its conformational flexibility and its interactions with a solvent environment.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could be used to:

Explore Conformational Space: The isopropoxy group attached to the quinoline ring has rotational freedom. MD simulations can explore the different possible orientations (conformers) of this group and determine their relative stabilities and the energy barriers for interconversion.

Analyze Solvent Effects: By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can model how the solvent affects the molecule's structure and dynamics. This includes the formation of hydrogen bonds (if applicable) and the arrangement of solvent molecules around the solute, known as the solvation shell. This information is crucial for understanding the molecule's behavior in solution, which is more representative of real-world chemical and biological systems.

Prediction of Chemical Properties using Computational Methods (e.g., pKa, LogP, beyond basic identification)

Beyond fundamental electronic properties, computational methods are widely used to predict various physicochemical properties that are important in fields like medicinal chemistry and materials science. For this compound, several key properties can be estimated.

pKa: The pKa value indicates the acidity or basicity of a compound. For this molecule, the most likely site of protonation is the nitrogen atom in the quinoline ring. Computational methods can calculate the free energy change associated with this protonation, which can then be used to estimate the pKa. This value is critical for understanding the molecule's charge state at a given pH.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity or hydrophobicity. It is a key factor in predicting how a drug-like molecule will be absorbed, distributed, metabolized, and excreted. Various computational models, from fragment-based methods to those based on solvation free energies, can predict LogP values. Public databases often provide computationally predicted values for such properties.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source | Description |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₄ClNO | - | The elemental composition of the molecule. |

| Monoisotopic Mass | 235.07639 Da | PubChem | The mass of the molecule with the most abundant isotopes. uni.lu |

| XlogP | 4.0 | PubChem | A computationally predicted octanol-water partition coefficient (LogP), indicating its lipophilicity. uni.lu |

These computational predictions provide a valuable, albeit theoretical, profile of the molecule's chemical and physical characteristics, guiding further experimental investigation.

Computational Design of Novel Derivatives based on Electronic Properties

The advancement of computational chemistry has provided powerful tools for the in silico design of novel molecules with tailored characteristics. By modifying a parent chemical structure and calculating the resulting changes in electronic properties, scientists can predict the potential reactivity, stability, and functionality of new derivatives before undertaking complex and resource-intensive laboratory synthesis. This approach is particularly valuable in fields like drug discovery and materials science, where specific electronic behaviors are desired. The quinoline scaffold, a core component in many pharmacologically active compounds, is a frequent subject of such computational studies. acs.orgacs.org

While specific computational analyses for this compound are not extensively documented in public literature, the principles of designing its derivatives can be thoroughly illustrated by examining foundational quantum chemical concepts and data from related quinoline compounds. The primary focus of this design strategy is the modulation of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and its energy level correlates to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons, and its energy level indicates the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular properties. rsc.orgscirp.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap implies the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

To illustrate the design process, a baseline can be established from computational data on quinoline and its simple 4-substituted derivatives, as shown in Table 4.4.1. This data, derived from Density Functional Theory (DFT) calculations, shows a clear trend: electron-withdrawing groups like formyl (-CHO) and carboxyl (-COOH) significantly reduce the HOMO-LUMO gap compared to the parent quinoline molecule, whereas electron-donating groups like the amino (-NH2) group also reduce the gap, but to a lesser extent.

Table 4.4.1: Calculated Electronic Properties of Reference Quinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.15 | -1.24 | 4.91 |

| 4-Aminoquinoline (B48711) | -5.68 | -1.01 | 4.67 |

| 4-Hydroxyquinoline (B1666331) | -6.00 | -1.11 | 4.89 |

| 4-Methoxyquinoline | -5.94 | -1.04 | 4.90 |

| 4-Formylquinoline | -6.53 | -2.47 | 4.06 |

Data is illustrative and based on trends reported in computational studies of quinoline derivatives.

Building upon these principles, novel derivatives of this compound can be computationally designed to achieve specific electronic profiles. The strategy involves substituting the chlorine atom at the 4-position with various functional groups known to modulate the frontier orbitals. Based on the established trends, a set of hypothetical derivatives can be proposed and their electronic properties predicted, as detailed in Table 4.4.2.

Table 4.4.2: Predicted Electronic Properties of Designed this compound Derivatives

| Compound/Derivative | Modification at 4-Position | Predicted EHOMO (eV) | Predicted ELUMO (eV) | Predicted Energy Gap (ΔE) (eV) | Design Rationale |

|---|---|---|---|---|---|

| Parent Compound | -Cl (Chloro) | -6.25 | -1.45 | 4.80 | Baseline reactivity |

| Derivative 1 | -NH2 (Amino) | -5.80 | -1.30 | 4.50 | Moderate increase in reactivity |

| Derivative 2 | -CHO (Formyl) | -6.60 | -2.60 | 4.00 | Significant increase in reactivity |

| Derivative 3 | -F (Fluoro) | -6.35 | -1.50 | 4.85 | Slight decrease in reactivity (increased stability) |

Note: The values for the parent compound and its derivatives are predictive and illustrative, based on established quantum chemical principles and observed trends in related molecular systems.

The analysis of these computationally designed derivatives offers clear strategic insights:

Derivative 1 (4-Amino): Replacing the chloro group with an electron-donating amino group is predicted to raise the HOMO energy level more significantly than the LUMO, leading to a moderately smaller energy gap. This modification would likely result in a derivative with enhanced reactivity compared to the parent compound.

Derivative 2 (4-Formyl): The introduction of a potent electron-withdrawing formyl group is expected to substantially lower the LUMO energy level. This leads to a significantly reduced HOMO-LUMO gap, suggesting that this derivative would be the most chemically reactive of the series. Such a design could be advantageous if the goal is to create a molecule that readily participates in charge-transfer interactions. scirp.org

Derivative 3 (4-Fluoro): Substituting chlorine with fluorine, another halogen but with higher electronegativity, is predicted to slightly increase the energy gap. This suggests that Derivative 3 would be marginally more stable and less reactive than the original chloro-compound.

Chemical Reactivity and Transformation Studies of 4 Chloro 2 Methyl 6 Propan 2 Yloxy Quinoline

Reactivity of the Chloro Substituent (C-4)

The chlorine atom at the C-4 position of the quinoline (B57606) ring is significantly activated towards substitution. This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack. This activation makes the C-4 position a prime site for introducing a wide array of functional groups through both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the 4-chloroquinoline (B167314) core. rsc.orgresearchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-4 carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. researchgate.netnih.gov A variety of nucleophiles can be employed to displace the C-4 chloro group, leading to a diverse set of substituted quinolines. rsc.orgnih.gov For instance, reactions with amines yield 4-aminoquinolines, while reactions with thiols or alkoxides produce the corresponding thioethers or ethers. rsc.orgnih.gov The reactivity in these substitutions can be influenced by factors such as the nature of the nucleophile, solvent, and the presence of acid or base catalysts. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution at C-4

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Aniline (B41778), Benzylamine | 4-Aminoquinolines |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinolines |

| Azide | Sodium azide | 4-Azidoquinolines |

| Thiol | Thiourea, Ethanethiol | 4-Thioquinolines |

This table presents generalized reaction classes based on the reactivity of 4-chloroquinoline systems.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the C-4 position. nih.govmdpi.com Palladium-based catalysts are most commonly employed for these transformations, which generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgresearchgate.net The reactivity of the C-Cl bond in 4-chloroquinolines makes them suitable substrates for a range of such coupling reactions. organic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction couples the chloroquinoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for synthesizing 4-alkynylquinolines.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the chloroquinoline, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance.

Heck Coupling: This reaction involves the coupling of the chloroquinoline with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a 4-alkenylquinoline derivative.

Table 2: Overview of C-4 Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C or C-X Bond | Product Type |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | 4-Aryl/Alkyl-quinoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base | C(sp²)-C(sp) | 4-Alkynyl-quinoline |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | C(sp²)-C(sp³), C(sp²)-C(sp²) | 4-Alkyl/Aryl-quinoline |

This table summarizes common cross-coupling reactions applicable to activated aryl chlorides like 4-chloroquinolines.

Reactions Involving the Methyl Group (C-2)

The methyl group at the C-2 position is activated by the adjacent ring nitrogen atom. The protons on this methyl group are acidic, allowing it to act as a nucleophile in various reactions, particularly after deprotonation.

The activated C-2 methyl group can be oxidized to various other functional groups. Controlled oxidation can convert the methyl group into a formyl (aldehyde) group, providing a key intermediate for further synthetic elaborations. Reagents such as selenium dioxide are often used for this transformation. More vigorous oxidation can lead to the formation of a carboxylic acid. Furthermore, modern synthetic methods allow for the direct C(sp³)–H functionalization of 2-methylquinolines, enabling the formation of new C-C bonds by reacting the methyl group with electrophiles like α-keto esters under metal-free or catalyzed conditions.

The acidity of the C-2 methyl protons facilitates condensation reactions with carbonyl compounds, particularly aldehydes. In the presence of a base or an acid catalyst (like acetic anhydride), the methyl group can react with an aldehyde in a Claisen-Schmidt or aldol-type condensation. This reaction typically results in the formation of a 2-styrylquinoline (B1231325) derivative after dehydration. This reactivity provides a straightforward route to extend the carbon framework at the C-2 position.

Table 3: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|

This table illustrates a typical condensation reaction involving the 2-methyl group.

Transformations of the Propan-2-yloxy Group (C-6)

Cleavage and Derivatization of the Ether Linkage

The isopropoxy group at the C-6 position is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions. This cleavage reaction is a key step for further derivatization, as it unmasks a reactive hydroxyl group.

Research Findings: The standard method for cleaving aryl ethers involves treatment with strong acids. Reagents like boron tribromide (BBr₃) are particularly effective for cleaving aryl alkyl ethers under relatively mild conditions to yield a phenol (B47542) and an alkyl bromide. pearson.comresearchgate.net Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, typically requiring higher temperatures. pearson.com

The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the isopropyl group, leading to the cleavage of the carbon-oxygen bond. pearson.comgvsu.edu Subsequent hydrolysis yields the final 6-hydroxyquinoline (B46185) product. pearson.com

Once cleaved, the resulting 4-chloro-2-methylquinolin-6-ol (B5718088) is a versatile intermediate. The phenolic hydroxyl group can undergo various derivatization reactions, such as O-alkylation or esterification, allowing for the introduction of a wide range of functional groups to modify the molecule's properties. mdpi.com

Table 1: Representative Conditions for Ether Cleavage and Subsequent Derivatization

| Reaction | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Ether Cleavage | Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), 0°C to room temp. | 4-Chloro-2-methylquinolin-6-ol |

| Ether Cleavage | Hydrobromic acid (HBr) | Acetic acid, reflux | 4-Chloro-2-methylquinolin-6-ol |

| O-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | Acetone or DMF, reflux | 6-(Benzyloxy)-4-chloro-2-methylquinoline |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Dichloromethane (CH₂Cl₂), room temp. | (4-Chloro-2-methylquinolin-6-yl) acetate |

Modifications of the Isopropyl Moiety

Direct modification of the isopropyl group without cleaving the ether linkage is challenging due to the chemical inertness of the alkyl group. The C-H bonds of the isopropyl moiety are not readily functionalized. Therefore, transformations involving this part of the molecule would typically be secondary reactions following the cleavage of the ether bond as described in section 5.3.1.

After converting the isopropoxy group to a hydroxyl group, the original position of the isopropyl moiety is no longer present. New functionalities can be introduced by re-alkylating the hydroxyl group with different alkylating agents, effectively replacing the isopropyl group with a different substituent.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it susceptible to reactions with electrophiles, most notably alkylation.

Research Findings: The quinoline nitrogen can react with alkyl halides (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt. rsc.org This reaction, known as quaternization, converts the neutral quinoline into a positively charged quinolinium salt. rsc.orgresearchgate.net The reaction is typically performed by heating the quinoline derivative with an excess of the alkylating agent, sometimes in a solvent like acetonitrile. researchgate.net

This transformation significantly alters the electronic properties of the molecule, making the quinoline ring more electron-deficient and potentially modifying its biological activity and physical properties, such as solubility.

Table 2: Quaternization of the Quinoline Nitrogen

| Reactant | Reagent | Product |

|---|---|---|

| 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline | Methyl iodide (CH₃I) | 4-Chloro-1,2-dimethyl-6-(propan-2-yloxy)quinolin-1-ium iodide |

| This compound | Benzyl bromide (BnBr) | 1-Benzyl-4-chloro-2-methyl-6-(propan-2-yloxy)quinolin-1-ium bromide |

Ring-Opening and Rearrangement Reactions (if applicable)

The quinoline ring is a stable aromatic heterocyclic system. Ring-opening and rearrangement reactions are not common for this scaffold and typically require very harsh conditions or specifically activating substituents that are not present in this compound. The fused benzene (B151609) and pyridine (B92270) rings confer significant aromatic stability, making such transformations energetically unfavorable under normal laboratory conditions. Therefore, this class of reactions is generally not considered a viable pathway for the transformation of this compound.

Exploration of Novel Derivatization Pathways and Reaction Discovery

The most significant and versatile point for derivatization on this compound is the chloro-substituent at the C-4 position. The chlorine atom at this position is highly activated towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org

Research Findings: The electron-withdrawing effect of the quinoline nitrogen makes the C-4 position electron-deficient and thus an excellent electrophilic site for attack by a wide variety of nucleophiles. researchgate.netnih.gov This reaction is one of the most common and powerful methods for synthesizing diverse libraries of 4-substituted quinolines. nih.govucsf.edu

Common nucleophiles that can displace the 4-chloro group include:

Amines: Reaction with primary or secondary amines is widely used to synthesize 4-aminoquinoline (B48711) derivatives. nih.govplos.orgresearchgate.net These reactions can be performed under thermal conditions, sometimes with acid or base catalysis, or accelerated using microwave irradiation. nih.govnih.gov

Thiols: Thiolates can displace the chlorine to form 4-thioether-substituted quinolines. mdpi.com

Alkoxides and Phenoxides: Oxygen nucleophiles can be used to introduce new ether linkages at the C-4 position.

Furthermore, the C-4 chloro group can participate in modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkynyl groups at the C-4 position. nih.govresearchgate.netnobelprize.org This greatly expands the structural diversity that can be achieved from this scaffold.

Table 3: Potential Derivatization Reactions at the C-4 Position

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| SNAr (Amination) | Primary/Secondary Amine (R¹R²NH) | Heat, NMP or DMSO | 4-(R¹R²-amino)-2-methyl-6-(propan-2-yloxy)quinoline |

| SNAr (Thiolation) | Thiol (RSH) / Base | DMF, room temp. | 2-Methyl-4-(R-thio)-6-(propan-2-yloxy)quinoline |

| SNAr (Alkoxylation) | Alcohol (ROH) / Base (e.g., NaH) | THF, reflux | 4-(R-alkoxy)-2-methyl-6-(propan-2-yloxy)quinoline |

| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-2-methyl-6-(propan-2-yloxy)quinoline |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 4-(Alkynyl)-2-methyl-6-(propan-2-yloxy)quinoline |

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Methyl 6 Propan 2 Yloxy Quinoline

Elucidation of Reaction Pathways and Intermediates

There is no specific information in the scientific literature detailing the elucidation of reaction pathways and intermediates for reactions involving 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. While studies on analogous compounds like 4-chloro-8-methylquinolin-2(1H)-one show that the 4-chloro group undergoes nucleophilic substitution with various nucleophiles, the specific intermediates and pathways for the title compound have not been reported. researchgate.netmdpi.com

Kinetic Studies and Activation Energy Determinations

No kinetic studies or activation energy determinations for reactions involving this compound have been found in the public domain. Such studies are crucial for understanding the reaction rates and the energy barriers of chemical processes. researchgate.net Without experimental data, it is impossible to provide quantitative information on the kinetics of its reactions.

Computational Modeling of Reaction Mechanisms and Transition States

A search for computational studies on this compound yielded no results. Theoretical chemistry and computational modeling are powerful tools for investigating reaction mechanisms and characterizing transition states. nih.gov However, it appears that this specific molecule has not been the subject of such computational investigations.

Influence of Catalysts and Solvent Effects on Reaction Selectivity and Rate

While the influence of catalysts and solvent effects are known to be significant in nucleophilic substitution reactions of haloaromatics, no studies have been published that specifically investigate these effects for this compound. nih.govnih.gov General knowledge suggests that polar aprotic solvents might enhance the rate of SNAr reactions, but specific data for the title compound is unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical and Methodological Frameworks for Quinolines, with Relevance to 4 Chloro 2 Methyl 6 Propan 2 Yloxy Quinoline

Computational Methodologies for SAR/SPR Analysis in Quinoline (B57606) Derivatives

The study of quinoline derivatives, including 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, heavily relies on a variety of computational methodologies to elucidate their structure-activity and structure-property relationships. These in silico techniques provide valuable insights into the molecular interactions and physicochemical properties that govern the biological activity and behavior of these compounds.

One of the primary computational tools is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For quinoline derivatives, 2D-QSAR and 3D-QSAR approaches are commonly employed. mdpi.com 2D-QSAR utilizes descriptors derived from the two-dimensional structure, such as topological and connectivity indices, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional arrangement of the molecules and their steric and electrostatic fields. dntb.gov.uanih.gov These models are instrumental in predicting the activity of novel quinoline analogues and guiding the design of more potent compounds. mdpi.com

Molecular docking is another critical computational technique used to predict the binding orientation and affinity of a ligand to its target receptor. mdpi.com This method simulates the interaction between the quinoline derivative and the active site of a protein, providing insights into the key binding interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For this compound, docking studies could help identify potential biological targets and elucidate the structural basis of its activity.

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govresearchgate.net By aligning a set of active quinoline derivatives, a common pharmacophore hypothesis can be generated, which serves as a template for designing new molecules with improved activity. researchgate.net

Quantum chemical calculations , such as Density Functional Theory (DFT), are employed to study the electronic properties of quinoline derivatives. nih.govnih.gov These calculations can provide information on parameters like orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of the compounds. documentsdelivered.com